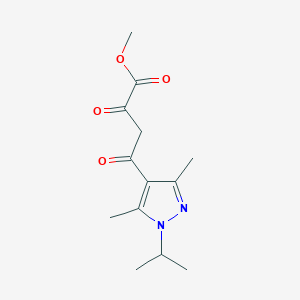
4-(1-异丙基-3,5-二甲基-1H-吡唑-4-基)-2,4-二氧代丁酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a synthetic organic compound characterized by its unique pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, along with the ester and diketone functionalities, makes it a versatile molecule for chemical modifications and reactions.
科学研究应用
Methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has several applications in scientific research:
-
Medicinal Chemistry
- Used as a building block for the synthesis of pharmaceutical compounds.
- Potential applications in the development of anti-inflammatory and anticancer agents.
-
Materials Science
- Utilized in the synthesis of polymers and advanced materials.
- The compound’s unique structure can impart desirable properties to materials, such as thermal stability and conductivity.
-
Biological Studies
- Investigated for its biological activity, including enzyme inhibition and receptor binding.
- Used in the study of metabolic pathways and biochemical reactions.
-
Industrial Applications
- Employed in the synthesis of agrochemicals and dyes.
- Its reactivity makes it suitable for various industrial chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone
-
Formation of Pyrazole Ring
- React hydrazine hydrate with acetylacetone under reflux conditions.
- The reaction typically proceeds in ethanol as a solvent, yielding 3,5-dimethylpyrazole.
-
Alkylation
- Alkylate the 3,5-dimethylpyrazole with isopropyl bromide in the presence of a base such as potassium carbonate.
- This step introduces the isopropyl group at the nitrogen atom of the pyrazole ring.
-
Esterification
- React the alkylated pyrazole with methyl acetoacetate in the presence of a catalyst like p-toluenesulfonic acid.
- The reaction is typically carried out under reflux conditions in an inert atmosphere to yield the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the pyrazole ring and the diketone moiety.
- Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction
- Reduction reactions can target the ester and diketone functionalities.
- Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
-
Substitution
- The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
- Halogenation and nitration are common electrophilic substitutions, while nucleophilic substitutions can involve the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
p-Toluenesulfonic acid, potassium carbonate.Solvents: Ethanol, dichloromethane, toluene.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated and nitrated derivatives.
作用机制
The mechanism of action of methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The ester and diketone groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: Lacks the isopropyl group, resulting in different reactivity and biological activity.
Ethyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: Similar structure but with an ethyl ester group, affecting its physical and chemical properties.
Methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-oxobutanoate: Variation in the position of the carbonyl group, leading to different reactivity.
Uniqueness
Methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is unique due to the combination of its pyrazole ring with ester and diketone functionalities. This combination provides a versatile platform for chemical modifications and a wide range of reactivity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
methyl 4-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-7(2)15-9(4)12(8(3)14-15)10(16)6-11(17)13(18)19-5/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKDWDNUFHGGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)C(=O)CC(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
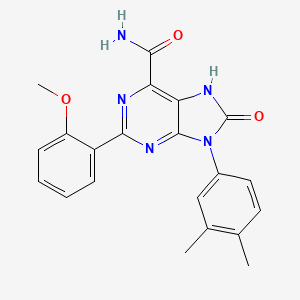
![1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2487540.png)
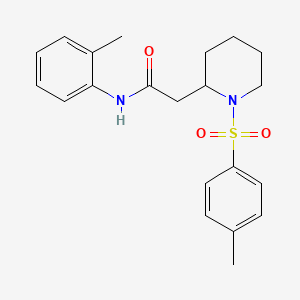
![3-(2-chlorobenzyl)-6-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2487543.png)
![Methyl 6-ethoxy-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2487548.png)
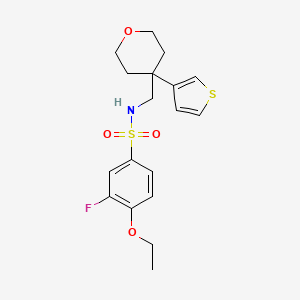
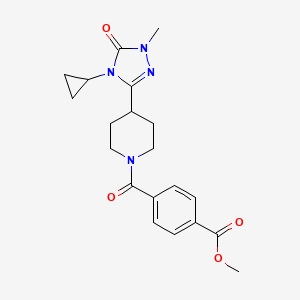
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methylpropanamide](/img/structure/B2487552.png)
![Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2487553.png)
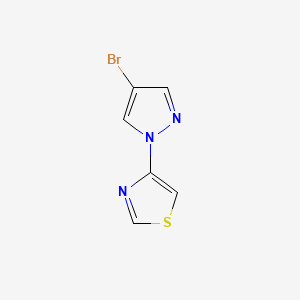
![tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate](/img/structure/B2487555.png)
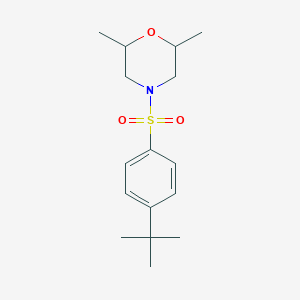
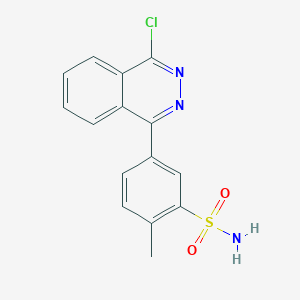
![1-benzyl-N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2487558.png)
